7,8-Dihydrohomopteroic acid is a significant compound in the biosynthesis of folate, an essential vitamin for many organisms. It is classified as a pterin and a derivative of pteroic acid, which plays a crucial role in various biological processes. This compound is synthesized through enzymatic reactions and is involved in the metabolic pathways that lead to the formation of tetrahydrofolate.
This compound is primarily found in various organisms, including bacteria, yeast, and higher eukaryotes. It is produced during the biosynthesis of folate from p-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate through the action of specific enzymes such as dihydropteroate synthase and hydroxymethylpterin pyrophosphokinase .
7,8-Dihydrohomopteroic acid belongs to:
The synthesis of 7,8-dihydrohomopteroic acid involves several key enzymatic steps. The primary reaction catalyzed by dihydropteroate synthase combines p-aminobenzoic acid with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to yield 7,8-dihydrohomopteroic acid and pyrophosphate.
The molecular formula for 7,8-dihydrohomopteroic acid is . Its structure features a pteridine ring system with multiple functional groups that contribute to its chemical properties.
7,8-Dihydrohomopteroic acid participates in several biochemical reactions:
These reactions are critical in the folate biosynthetic pathway, where they facilitate the conversion of substrates into active forms necessary for cellular functions .
The mechanism of action for 7,8-dihydrohomopteroic acid primarily involves its role as an intermediate in folate synthesis. It acts through the following processes:
7,8-Dihydrohomopteroic acid has several applications in scientific research:
6-Hydroxymethylpterin pyrophosphokinase (HPPK) catalyzes the first committed step in folate biosynthesis, converting 6-hydroxymethyl-7,8-dihydropterin (HMDHP) to its pyrophosphorylated form (DHPPP) using ATP as a cosubstrate. This reaction is essential for downstream condensation with p-aminobenzoic acid (pABA). HPPK exhibits a sequential ordered mechanism, where ATP binds first, inducing conformational changes in three active-site loops that create the HMDHP-binding pocket [6] [10]. Two magnesium ions bridge the ATP phosphates and conserved aspartate residues (e.g., E. coli Asp97/Asp99), stabilizing the transition state during pyrophosphoryl transfer. Kinetic studies reveal a Km of 8.2 µM for ATP and a turnover number (kcat) of 2.1 s-1 in Francisella tularensis, indicating high catalytic efficiency [6] [9]. The product, DHPPP, is channeled directly to dihydropteroate synthase (DHPS) in bifunctional enzymes, minimizing diffusion and enhancing pathway flux [9] [10].
Table 1: Kinetic Parameters of HPPK from Model Organisms
Organism | Substrate | Km (µM) | kcat (s-1) | Mg2+ Dependence |
---|---|---|---|---|
E. coli | ATP | 8.5 ± 0.9 | 1.8 ± 0.1 | Absolute |
F. tularensis | HMDHP | 12.3 ± 1.4 | 2.1 ± 0.2 | Absolute |
Pisum sativum | ATP | 7.1 ± 0.8 | 0.9 ± 0.05 | Absolute |
Dihydropteroate synthase (DHPS) catalyzes the condensation of DHPPP with pABA to form 7,8-dihydropteroate, releasing pyrophosphate (PPi). The reaction proceeds via an SN1 mechanism, where DHPPP’s pyrophosphate group dissociates to form a resonance-stabilized carbocation at C6. Nucleophilic attack by pABA’s amino group then forges the C–N bond [3] [4]. Crystal structures of Bacillus anthracis DHPS reveal that loop 1 (residues 50–65) closes over the active site upon substrate binding, shielding the carbocation intermediate from solvent [3] [4]. A conserved arginine residue (Arg 258 in Mycobacterium tuberculosis) positions pABA via electrostatic interactions with its carboxylate group, while His-220 (in Streptococcus pneumoniae) donates a proton to the pterin ring [4] [7]. Sulfonamide antibiotics (e.g., sulfadoxine) mimic pABA but form dead-end dihydropteroate analogs, stalling folate synthesis [2] [5].
Table 2: Structural Features of DHPS Active Sites
Organism | Pterin-Binding Residues | pABA-Binding Residues | Catalytic Loops |
---|---|---|---|
B. anthracis | Arg 248, Lys 221 | Ser 221, Phe 226 | Loop 1 (closed conformation) |
M. tuberculosis | Arg 258, Lys 220 | Ser 228, Tyr 232 | Loop 1 & 2 closed |
P. falciparum | Arg 382, Lys 512 | Ser 436, Phe 437 | Insertion domain |
DHPS exhibits stringent specificity for pABA, with a Km of 0.5–2.0 µM across bacterial species. The pABA-binding pocket is defined by hydrophobic residues (e.g., Phe 226 in B. anthracis) and a hydrogen-bonding network involving Ser 221 and conserved water molecules [3] [9]. Sulfonamides like sulfadoxine bind similarly but lack the carboxylate group, reducing affinity in drug-resistant mutants (e.g., Plasmodium vivax Ser 382→Ala) [2] [5]. For HPPK, ATP analogs such as AMPCPP (α,β-methylene ATP) bind with 10-fold reduced affinity due to impaired Mg2+ coordination. The γ-phosphate of ATP is positioned by Lys 48 and Ser 49 (E. coli numbering), ensuring regiospecific pyrophosphorylation of HMDHP [6] [8]. Isothermal titration calorimetry (ITC) studies show ΔG of −9.8 kcal/mol for ATP binding to HPPK, driven by entropic changes from loop closure [6].
Table 3: Binding Affinities of DHPS and HPPK Substrates/Inhibitors
Enzyme | Ligand | Kd (µM) | ΔG (kcal/mol) | Key Interactions |
---|---|---|---|---|
DHPS | pABA | 0.5 ± 0.1 | −9.2 | Arg-248, Ser-221, H-bond network |
DHPS | Sulfadoxine | 8.3 ± 1.2* | −7.5 | Phe-226, Ser-221 (weakened in mutants) |
HPPK | ATP | 8.2 ± 0.8 | −9.8 | Lys-48, Mg2+, Loop 1–3 closure |
HPPK | HMDHP | 12.3 ± 1.5 | −8.9 | Thr-122, Asn-55, ordered waters |
*Resistant mutants show 5–100× reduced affinity [2] [5].
DHPS activity is strictly Mg2+-dependent, with optimal catalysis at 2–5 mM Mg2+. Kinetic profiling reveals a random bi-reactant mechanism in plant DHPS (KmpABA = 1.2 µM; KmDHPPP = 0.8 µM) but an ordered mechanism (DHPPP first) in bacterial isoforms [8] [10]. pH profiles indicate maximal activity at pH 8.0–8.5, reflecting deprotonation of pABA’s amino group (pKa ≈ 7.9). Pre-steady-state kinetics show burst-phase pyrophosphate release, confirming rate-limiting product dissociation [6] [10]. Inhibitors like 5-nitro-6-methylamino-isocytosine compete with DHPPP (Ki = 4.7 µM) by occupying the pterin pocket without reacting [3] [4].
Table 4: Kinetic Parameters of DHPS Under Variable Conditions
Condition | KmpABA (µM) | KmDHPPP (µM) | kcat (s-1) | Mechanism |
---|---|---|---|---|
Standard (2 mM Mg2+) | 0.5–1.5 | 0.7–1.8 | 0.8–1.5 | Random/Ordered |
Low Mg2+ (0.1 mM) | 8.9 ± 1.2 | 12.4 ± 1.5 | 0.09 ± 0.01 | Impaired catalysis |
pH 7.0 | 5.3 ± 0.6 | 1.2 ± 0.2 | 0.3 ± 0.05 | Reduced protonation |
+ Sulfadoxine (10 µM) | 0.6 ± 0.1 (↑ Km) | 0.9 ± 0.1 | 0.05 ± 0.01 | Competitive inhibition |
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